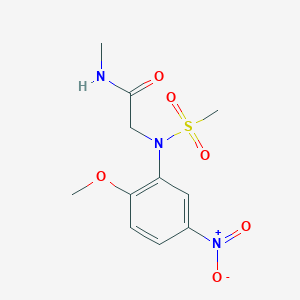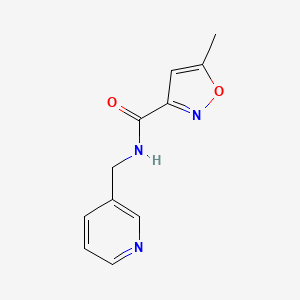![molecular formula C18H19N3O4 B5888672 N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as NM-3, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been shown to have promising effects on different biological processes.
Mécanisme D'action
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves its ability to selectively bind to specific proteins and enzymes involved in various biological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to target proteins such as AKT, mTOR, and HDAC, which are involved in cell proliferation, survival, and differentiation. By inhibiting these proteins, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can effectively block the growth and survival of cancer cells. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to activate specific signaling pathways that promote neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on different biological processes. In cancer cells, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can induce apoptosis and inhibit cell proliferation by targeting specific proteins involved in these processes. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can improve cognitive function by promoting neuronal survival and function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide in lab experiments is its specificity and selectivity towards specific proteins and enzymes. This allows researchers to target specific biological processes without affecting other unrelated processes. Another advantage is its relatively low toxicity, making it a safe chemical compound to use in lab experiments. However, one of the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the cost of synthesizing N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be relatively high, which can limit its accessibility to researchers.
Orientations Futures
There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide research, including exploring its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to optimize the synthesis method of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide to improve its purity and yield. Furthermore, the development of new analogs of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide could potentially lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is a small molecule inhibitor that has shown promising applications in various scientific research fields. Its specificity and selectivity towards specific proteins and enzymes make it a valuable tool for researchers studying different biological processes. However, further research is needed to fully understand its mechanism of action and potential side effects in vivo. Overall, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has the potential to be a valuable chemical compound for future scientific research.
Méthodes De Synthèse
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with isopropylamine to form 2-(isopropylamino)carbonyl-4-nitrobenzoic acid. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to form N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide. The purity of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be improved through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to protect neurons from damage and improve cognitive function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-9-8-12(3)16(10-13)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUWMPVZYPTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)